3-ethyl-5-(trifluoromethoxy)-1H-indole
Description
Properties
Molecular Formula |
C11H10F3NO |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
3-ethyl-5-(trifluoromethoxy)-1H-indole |
InChI |
InChI=1S/C11H10F3NO/c1-2-7-6-15-10-4-3-8(5-9(7)10)16-11(12,13)14/h3-6,15H,2H2,1H3 |
InChI Key |
FQKPXFFPZANQHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Indole derivatives, including 3-ethyl-5-(trifluoromethoxy)-1H-indole, have shown significant anticancer activity. For instance, compounds with trifluoromethoxy groups exhibit enhanced cytotoxic effects against various cancer cell lines. Studies have demonstrated that derivatives of 5-trifluoromethoxy-1H-indole can induce apoptosis in lymphoma cells at submicromolar concentrations.
Case Study:
A recent study highlighted that certain derivatives of this compound displayed IC50 values below 0.1 μM against multiple cancer lines, indicating potent anticancer activity. Specifically, one derivative exhibited an IC50 value of 0.011 μM against gastric cancer cell lines, showcasing its potential as a tubulin-targeting agent .
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses. Compounds derived from this structure have been evaluated for their inhibitory effects on interleukin-1 receptors (IL-1R), which play a critical role in inflammatory diseases. In vitro studies identified lead compounds with IC50 values as low as 0.01 µM, suggesting strong anti-inflammatory properties .
Synthesis and Optimization
The synthesis of this compound typically involves several key steps, including the use of catalysts and optimized reaction conditions to enhance yield and reduce costs. The synthetic pathway often includes reactions with various alkyl halides and indole derivatives to introduce the trifluoromethoxy group effectively.
Comparison with Similar Compounds
Structural Analogs and Their Properties
*Calculated molecular weight based on formula.
Key Comparative Analysis
Electronic and Steric Effects
- Trifluoromethoxy Group (Position 5) : Present in all analogs, this electron-withdrawing group enhances metabolic stability and influences electronic distribution across the indole ring .
- Ethyl vs.
- Dihydroindole vs. Aromatic Indole : The saturated ring in 3-Methyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole reduces aromaticity, altering π-π stacking interactions in biological targets .
Preparation Methods
Substrate Design
Reaction Conditions
Table 1: Fischer Synthesis Optimization for 3-Ethyl Substituent
| Carbonyl Compound | Acid Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3-Pentanone | PPA | 100 | 58 |
| Cyclohexanone | HCl | 80 | 42 |
Bartoli Indole Synthesis Method
The Bartoli reaction offers an alternative route using nitroarenes and vinyl Grignard reagents. This method is advantageous for introducing substituents at position 5.
Reaction Sequence
Key Advantages
-
Direct introduction of the trifluoromethoxy group at position 5.
-
Higher regioselectivity compared to Fischer synthesis for bulky substituents.
Table 2: Bartoli Synthesis Performance Metrics
| Grignard Reagent | Reducing Agent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 3-Ethyl-1-propene MgBr | Zn/HOAc | 52 | 95.2 |
| 2-Methylpropenyl MgCl | Fe/HCl | 48 | 93.8 |
Introduction of the Trifluoromethoxy Group
Post-synthetic trifluoromethoxylation is critical if the substituent cannot be pre-installed. Two primary strategies dominate:
Electrophilic Trifluoromethoxylation
Nucleophilic Trifluoromethoxylation
-
Reagents : Silver trifluoromethoxide (AgOCF₃) with iodonium salts.
-
Solvent : Dimethylformamide (DMF) at 60–80°C.
-
Yield : 30–40% for indole derivatives due to steric hindrance.
Alkylation at Position 3
Introducing the ethyl group at position 3 often requires late-stage functionalization:
Friedel-Crafts Alkylation
-
Catalyst : AlCl₃ or FeCl₃ in nitrobenzene.
-
Electrophile : Ethyl bromide or ethyl iodide.
-
Limitations : Poor regioselectivity for polysubstituted indoles.
Directed C-H Activation
Table 3: Comparison of Alkylation Methods
| Method | Catalyst | Yield (%) | Regioselectivity |
|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 38 | Low |
| C-H Activation | Pd(OAc)₂ | 65 | High |
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Substitution
The electron-withdrawing trifluoromethoxy group directs electrophiles to position 4 or 6, complicating functionalization at position 5. Computational modeling (DFT) predicts activation barriers, guiding reagent selection.
Protecting Group Strategies
Scalability and Cost
-
Continuous Flow Systems : Reduce reaction times from hours to minutes for cyclization steps.
-
Catalyst Recycling : Immobilized Pd catalysts in C-H activation improve cost-efficiency.
Q & A
Q. What are the recommended synthetic methodologies for 3-ethyl-5-(trifluoromethoxy)-1H-indole?
A typical synthesis involves Sonogashira coupling or click chemistry for introducing substituents. For example:
- Dissolve intermediates (e.g., 3-(2-azidoethyl)-5-fluoro-1H-indole) in a solvent mixture (PEG-400/DMF) with catalytic CuI.
- React with alkyne derivatives (e.g., 1-ethynyl-4-fluorobenzene) under stirring for 12 hours.
- Extract with ethyl acetate, dry with Na₂SO₄, concentrate via rotary evaporation, and purify via column chromatography (70:30 ethyl acetate/hexane) .
- Optimize reaction conditions (solvent, catalyst, temperature) to improve yield. For instance, iodine (10 mol%) in MeCN at 40°C achieves 98% yield in electrophilic substitutions .
Q. How is the structural identity of this compound confirmed?
Use a multi-technique approach:
- NMR spectroscopy : Analyze ¹H, ¹³C, and ¹⁹F chemical shifts to verify substituent positions and purity.
- X-ray crystallography : Resolve crystal structures using SHELXL for refinement, particularly for isomer identification (e.g., 3E vs. 3Z configurations) .
- Mass spectrometry : Confirm molecular weight via FAB-HRMS .
Q. What safety protocols are critical during handling?
- Classify hazards per GHS standards (if data available).
- Use standard lab precautions: fume hoods, gloves, and eye protection.
- Refer to SDS guidelines for storage (e.g., room temperature, inert atmosphere) and emergency procedures (e.g., spill management) .
Advanced Research Questions
Q. How can reaction yields be systematically optimized for derivatives of this compound?
- Variable screening : Test catalysts (e.g., I₂ vs. FeCl₃), solvents (MeCN vs. DMF), and temperatures (rt vs. 40°C). For example, iodine in MeCN at 40°C increases electrophilic substitution yields from 17% to 98% .
- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps.
Q. How are structural isomers resolved, and what analytical tools are prioritized?
Q. What strategies link structural modifications to biological activity in indole derivatives?
- SAR studies : Replace substituents (e.g., trifluoromethoxy vs. nitro groups) and test cytotoxicity or receptor binding. For example, 5-nitroindole-2,3-dione derivatives show antitubercular activity due to electron-withdrawing effects .
- Docking simulations : Map steric and electronic interactions with target proteins (e.g., 5HT1A receptors) .
Q. How is SHELX software applied in crystallographic refinement of this compound?
Q. How should researchers address contradictory data in synthesis or characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
